Cas no 1513693-15-6 (1-(3,3-dimethylcyclopentyl)piperazine)

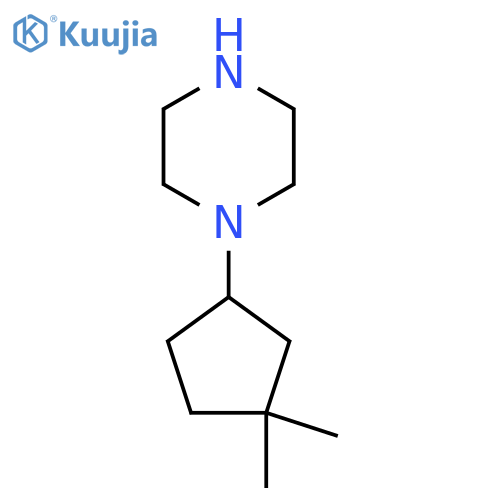

1513693-15-6 structure

商品名:1-(3,3-dimethylcyclopentyl)piperazine

1-(3,3-dimethylcyclopentyl)piperazine 化学的及び物理的性質

名前と識別子

-

- 1-(3,3-dimethylcyclopentyl)piperazine

- SCHEMBL24260751

- 1513693-15-6

- EN300-1853348

- AKOS019266284

-

- インチ: 1S/C11H22N2/c1-11(2)4-3-10(9-11)13-7-5-12-6-8-13/h10,12H,3-9H2,1-2H3

- InChIKey: WTSGKTSYRPIVHV-UHFFFAOYSA-N

- ほほえんだ: N1(CCNCC1)C1CCC(C)(C)C1

計算された属性

- せいみつぶんしりょう: 182.178298710g/mol

- どういたいしつりょう: 182.178298710g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 171

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 15.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

1-(3,3-dimethylcyclopentyl)piperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1853348-0.25g |

1-(3,3-dimethylcyclopentyl)piperazine |

1513693-15-6 | 0.25g |

$642.0 | 2023-09-18 | ||

| Enamine | EN300-1853348-2.5g |

1-(3,3-dimethylcyclopentyl)piperazine |

1513693-15-6 | 2.5g |

$1370.0 | 2023-09-18 | ||

| Enamine | EN300-1853348-0.5g |

1-(3,3-dimethylcyclopentyl)piperazine |

1513693-15-6 | 0.5g |

$671.0 | 2023-09-18 | ||

| Enamine | EN300-1853348-1.0g |

1-(3,3-dimethylcyclopentyl)piperazine |

1513693-15-6 | 1g |

$1785.0 | 2023-06-03 | ||

| Enamine | EN300-1853348-10.0g |

1-(3,3-dimethylcyclopentyl)piperazine |

1513693-15-6 | 10g |

$7681.0 | 2023-06-03 | ||

| Enamine | EN300-1853348-5.0g |

1-(3,3-dimethylcyclopentyl)piperazine |

1513693-15-6 | 5g |

$5179.0 | 2023-06-03 | ||

| Enamine | EN300-1853348-5g |

1-(3,3-dimethylcyclopentyl)piperazine |

1513693-15-6 | 5g |

$2028.0 | 2023-09-18 | ||

| Enamine | EN300-1853348-1g |

1-(3,3-dimethylcyclopentyl)piperazine |

1513693-15-6 | 1g |

$699.0 | 2023-09-18 | ||

| Enamine | EN300-1853348-0.05g |

1-(3,3-dimethylcyclopentyl)piperazine |

1513693-15-6 | 0.05g |

$587.0 | 2023-09-18 | ||

| Enamine | EN300-1853348-0.1g |

1-(3,3-dimethylcyclopentyl)piperazine |

1513693-15-6 | 0.1g |

$615.0 | 2023-09-18 |

1-(3,3-dimethylcyclopentyl)piperazine 関連文献

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

1513693-15-6 (1-(3,3-dimethylcyclopentyl)piperazine) 関連製品

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量